2-Boc-Amino-5-bromopyridine
Description
2-Boc-Amino-5-bromopyridine (CAS: 159451-66-8) is a brominated pyridine derivative with a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position and a bromine atom at the 5-position. Its molecular formula is C₁₀H₁₃BrN₂O₂, with a molecular weight of 273.13 g/mol . Key physicochemical properties include:
- Melting Point: 167–171°C
- Boiling Point: 288.2 ± 25.0°C (predicted)
- Density: 1.453 ± 0.06 g/cm³ (predicted)
- Solubility: Typically soluble in organic solvents (e.g., DMSO, chloroform) but poorly soluble in water .
The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical and agrochemical research. Safety data indicate risks of skin sensitization (R43), eye/respiratory irritation (R36/37/38), and toxicity if swallowed (R22) .
Properties
IUPAC Name |
(5-bromopyridin-2-yl)-tert-butylcarbamic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)13(9(14)15)8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXWNBJIYDJYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C1=NC=C(C=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely cited method involves treating 2-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of NaHMDS as a strong, non-nucleophilic base. The base deprotonates the amine, facilitating nucleophilic attack on Boc₂O to form the protected product. The reaction proceeds in tetrahydrofuran (THF) at 0°C for 5 minutes, followed by stirring at room temperature for 30 minutes.
Workup and Yield
Post-reaction neutralization with ice-cold 1N HCl (pH 7–8) and extraction with ethyl acetate (3×100 mL) yields the crude product. After drying over sodium sulfate and concentration, an 85% isolated yield is achieved. This method’s efficiency stems from NaHMDS’s ability to rapidly deprotonate the amine without side reactions, though the base’s moisture sensitivity necessitates anhydrous conditions.
Base-Mediated Boc Protection with Tertiary Amines
Solvent and Base Selection
Alternative protocols employ tertiary amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) in solvents like ethyl acetate, dichloromethane (DCM), or ethanol. For instance, a 1:1.4 molar ratio of 2-amino-5-bromopyridine to Boc₂O in ethyl acetate with DIPEA at 25°C for 10 hours achieves a 37% yield after recrystallization.
Challenges and Optimizations
Lower yields in this approach (37–60%) are attributed to competing side reactions, such as overprotection or solvent-dependent solubility issues. Increasing the Boc₂O stoichiometry to 1.5 equivalents improves conversion but necessitates careful pH control during workup. Recrystallization with ethyl acetate/hexane (1:1) enhances purity but reduces recovery due to product losses in the mother liquor.
Coupling-Agent-Assisted Boc Protection
Role of EDCI and HOBT
A patent-pending method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) as coupling agents to activate Boc₂O. In DCM at room temperature, this system achieves 85–90% yields within 0.5–2 hours. The mechanism involves HOBT stabilizing the activated Boc intermediate, reducing epimerization and dimerization.
Scalability and Selectivity
This method’s high selectivity (single-Boc product ratios >20:1) makes it suitable for complex substrates. However, the cost of EDCI/HOBT and the need for column chromatography limit its industrial adoption. Scaling to 1-mol batches requires solvent recycling and alternative purification strategies, such as gradient crystallization.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Base/Coupling Agent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| NaHMDS | NaHMDS | THF | 0°C → RT | 35 min | 85% | |
| Tertiary Amine (DIPEA) | DIPEA | Ethyl Acetate | 25°C | 10 h | 37% | |
| EDCI/HOBT | EDCI/HOBT | DCM | RT | 2 h | 90% |
The NaHMDS method outperforms others in yield and speed but requires stringent anhydrous conditions. The EDCI/HOBT approach offers superior selectivity, while tertiary amine methods provide operational simplicity at the expense of efficiency.
Side Reactions and Mitigation
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Overprotection : Excess Boc₂O in tertiary amine systems leads to di-Boc byproducts, mitigated by stoichiometric control.
-
Solvent Effects : Polar solvents like ethanol slow reaction rates but improve solubility for hydroxylated analogs.
-
Workup Losses : Neutralization with HCl in NaHMDS methods risks product hydrolysis, necessitating rapid pH adjustment.
Industrial-Scale Considerations
Cost-Benefit Analysis
NaHMDS-based synthesis is cost-effective for large-scale production due to high yields and minimal purification steps. However, THF’s flammability and NaHMDS’s reactivity require specialized equipment. EDCI/HOBT methods, though efficient, incur higher reagent costs (~$50/mol for EDCI vs. ~$10/mol for NaHMDS).
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield 2-amino-5-bromopyridine:
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| Trifluoroacetic acid | DCM, RT, 1–2 hours | >90% | |
| HCl (gaseous) | Dioxane/water, RT, 30 minutes | 85% |
Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of CO₂ and tert-butanol .
Stability Under Synthetic Conditions
The Boc group remains intact under a range of conditions, as evidenced by its synthesis:
Table 1: Boc Protection Efficiency (Adapted from )
| Conditions | Catalyst | Reaction Time | Yield | Mono:Di-Boc Ratio |
|---|---|---|---|---|
| EDCI/HOBT/TEA | None | 2 hours | 90% | 20:1 |
| DMAP/TEA | DMAP | 8 hours | 60% | 4:1 |
Key findings:
-
EDCI/HOBT systems enhance selectivity for mono-Boc protection.
-
Prolonged reaction times without coupling agents reduce efficiency .
Coupling Reactions
The bromine atom facilitates cross-coupling reactions, though direct data on 2-Boc-amino-5-bromopyridine is sparse. General reactivity trends include:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Aryl boronic acid | 5-Aryl-2-Boc-aminopyridine |
| Heck Reaction | Pd(OAc)₂ | Alkene | 5-Alkenyl-2-Boc-aminopyridine |
Note : The Boc group’s electron-withdrawing nature slightly deactivates the pyridine ring but does not preclude coupling .
Table 2: Synthetic Routes and Outcomes
| Step | Reagents | Key Observations |
|---|---|---|
| Boc Protection | Boc₂O, EDCI/HOBT, TEA | High yield (90%), minimal di-Boc byproducts . |
| Deprotection | TFA/DCM | Rapid cleavage, suitable for acid-labile substrates . |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2-Boc-Amino-5-bromopyridine serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, including:
- Substitution Reactions : It can yield substituted pyridines, which are important in pharmaceutical applications.
- Deprotection Reactions : The Boc (tert-butoxycarbonyl) group can be removed to produce 2-amino-5-bromopyridine, a more reactive form used in further synthesis.
- Coupling Reactions : It facilitates the formation of biaryl or aryl-alkene derivatives, enhancing the diversity of synthesized compounds.
Medicinal Chemistry
Pharmaceutical Development
The compound is integral in the development of bioactive compounds and enzyme inhibitors. Notably, it has been employed in synthesizing drugs targeting neurological disorders and cancer therapies. For example:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. Modifications at the amino group enhance this activity while maintaining low toxicity towards non-cancerous cells .
Case Study: PI3K/Akt/mTOR Inhibitors
Research has highlighted the use of 2-amino-5-bromopyridine as a starting material for synthesizing PI3K/Akt/mTOR signaling pathway inhibitors. These inhibitors have shown promise in preclinical models for prostate and breast cancers, demonstrating effective tumor growth inhibition .
Agrochemicals
Role in Agrochemical Production
In the agrochemical sector, this compound is utilized to synthesize specialty chemicals that serve as herbicides and fungicides. The compound’s ability to form various derivatives makes it valuable for developing new agrochemical formulations that address pest resistance and environmental sustainability .
Material Science
Applications in Advanced Materials
The compound is also explored for its potential applications in materials science. Its derivatives can be used to create high-performance materials with specific electronic properties, contributing to advancements in electronics and nanotechnology .
Data Table: Summary of Applications
| Application Area | Specific Uses | Examples/Notes |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecule synthesis | Substitution, deprotection, coupling reactions |
| Medicinal Chemistry | Drug development for neurological disorders | Anticancer agents targeting PI3K/Akt/mTOR pathways |
| Agrochemicals | Synthesis of herbicides and fungicides | Specialty chemicals for pest management |
| Material Science | Development of advanced materials | High-performance electronic materials |
Mechanism of Action
The mechanism of action of 2-Boc-Amino-5-bromopyridine in chemical reactions involves the activation of the bromine atom and the Boc-protected amino group. The bromine atom acts as a leaving group in substitution reactions, while the Boc group provides protection to the amino group, preventing unwanted side reactions. Upon deprotection, the amino group can participate in further reactions, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Table 1: Key Properties of 2-Boc-Amino-5-bromopyridine and Analogues
Boc Protection vs. Free Amino Group
- This compound: The Boc group prevents unwanted side reactions (e.g., oxidation, nucleophilic attack) during multi-step syntheses. Its bromine atom facilitates Suzuki-Miyaura or Ullmann couplings .
- 2-Amino-5-bromopyridine: The free amino group participates directly in hydrogen bonding (e.g., cocrystals with 4-hydroxybenzoic acid) and is more reactive in nucleophilic substitutions .
Halogen and Functional Group Effects
- Bromine at C5 : Common across all analogues, enabling cross-coupling reactions.
- Fluorine at C6 (5-Bromo-6-fluoropyridin-2-amine): Enhances metabolic stability and bioavailability in drug candidates .
- Iodine at C3 (2-Amino-5-bromo-3-iodopyridine): Increases steric bulk and polarizability, favoring Sonogashira couplings .
Methyl and Hydroxyl Substituents
- 2-Bromo-5-hydroxypyridine : The hydroxyl group enables etherification or esterification, expanding utility in material science .
Research Findings and Trends
Cocrystal Engineering: 2-Amino-5-bromopyridine forms stable cocrystals with carboxylic acids via N–H⋯O and O–H⋯N hydrogen bonds, relevant for tuning solid-state properties in drug formulations .
Synthetic Versatility : The Boc-protected derivative is preferred in multi-step syntheses (e.g., kinase inhibitor development), where selective deprotection is critical .
Halogen Diversity: Bromine/iodine combinations (e.g., 2-Amino-5-bromo-3-iodopyridine) are pivotal in synthesizing polyhalogenated scaffolds for agrochemicals .
Q & A
Q. What role does this compound play in synthesizing kinase inhibitors or metal-organic frameworks (MOFs)?
- Example : As a ligand, it coordinates to Cu(I) or Pd(II) centers in MOFs, leveraging the pyridine N and Boc-protected amine for axial bonding. Stability studies (TGA/DSC) confirm thermal resilience up to 200°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
